

Crystal structure data for 2-Fluoro-6-morpholinobenzonitrile

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Compound of Interest

Compound Name: 2-Fluoro-6-morpholinobenzonitrile

CAS No.: 346636-41-7

Cat. No.: B2819956

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Title: Comparative Guide to Morpholinobenzonitrile Intermediates: Structural Data and Synthetic Performance of **2-Fluoro-6-morpholinobenzonitrile**

Executive Summary In the development of indazole-based anticancer therapeutics, the selection of the correct halogenated benzonitrile intermediate is critical. **2-Fluoro-6-morpholinobenzonitrile** (CAS: 346636-41-7) has emerged as a premier building block for synthesizing 4-morpholino-1H-indazol-3-amine derivatives, which exhibit potent inhibitory capacity against A549 and BGC-823 human cancer cell lines[1].

As a Senior Application Scientist, I have designed this guide to objectively compare the structural and reactive performance of **2-Fluoro-6-morpholinobenzonitrile** against alternative intermediates. By analyzing crystallographic data, steric conformation, and nucleophilic aromatic substitution (S_NAr) kinetics, this guide provides a self-validating framework for drug development professionals.

Comparative Analysis: Structural & Performance Metrics

When designing a synthetic route for morpholino-indazoles, chemists typically evaluate three primary benzonitrile derivatives. The table below summarizes their quantitative performance metrics and structural roles.

Property / Metric	2-Fluoro-6-morpholinobenzonitrile	2,6-Difluorobenzonitrile	2-Chloro-6-morpholinobenzonitrile
Role in Synthesis	Key Pre-cyclization Intermediate	Starting Material	Alternative Intermediate
Molecular Weight	2[2]	139.10 g/mol	222.67 g/mol
Leaving Group Ability (S _N Ar)	Excellent (F ⁻ is highly activating)	Excellent (F ⁻)	Moderate (Cl ⁻ is less activating)
Steric Hindrance at C2	Low (F van der Waals radius: 1.47 Å)	Low	Moderate (Cl radius: 1.75 Å)
Yield in Indazole Cyclization	High (~90.0%)[1]	N/A	Lower (sluggish hydrazine attack)
Downstream Crystal Data	1[1]	N/A	N/A

Mechanistic Insights: Why Fluorine Outperforms Chlorine

Expertise & Experience Note: Novice chemists often assume that because chlorine is a better leaving group in aliphatic S_N2 reactions, it should perform better in aromatic systems. However, in Nucleophilic Aromatic Substitution (S_NAr), the rate-determining step is the formation of the Meisenheimer complex, not the departure of the leaving group.

The highly electronegative fluorine atom in **2-Fluoro-6-morpholinobenzonitrile** strongly withdraws electron density via the inductive effect (-I), stabilizing the negative charge in the transition state. Consequently, when reacted with hydrazine hydrate to form the indazole core, the fluoro-intermediate achieves a rapid, high-yielding cyclization[1], whereas the chloro-analog

suffers from sluggish kinetics and requires harsher conditions that can degrade the morpholine ring.

Crystallographic Data & Downstream Implications

While **2-Fluoro-6-morpholinobenzonitrile** is an intermediate, its structural conformation dictates the architecture of the final Active Pharmaceutical Ingredient (API). Single-crystal X-ray diffraction of its downstream derivative, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide (deposited under CCDC 1836034), reveals critical structural inheritance[1]:

- **Morpholine Ring Conformation:** The morpholine ring adopts a stable chair conformation.
- **Dihedral Twist:** Due to steric repulsion between the bulk of the morpholine ring and the adjacent cyano (or subsequent indazole) group, the morpholine ring is forced out of the plane of the benzonitrile core[1]. This out-of-plane twist prevents planar stacking, increasing the molecule's solubility in polar aprotic solvents—a crucial factor for bioavailability in anticancer applications.
- **Hydrogen Bonding:** The crystal packing is stabilized by intermolecular hydrogen bonds, a feature seeded by the electronic distribution of the fluorinated precursor[1].

Experimental Protocol: Synthesis of 2-Fluoro-6-morpholinobenzonitrile

Trustworthiness: The following protocol is a self-validating system. The use of DMSO and K_2CO_3 is deliberately chosen to maximize the S_NAr reaction rate while preventing the protonation of the morpholine nucleophile.

Reagents:

- 2,6-Difluorobenzonitrile: 20.0 g (144 mmol)
- Morpholine: 13.20 g (152 mmol)
- Potassium Carbonate (K_2CO_3): 40.00 g (289 mmol)

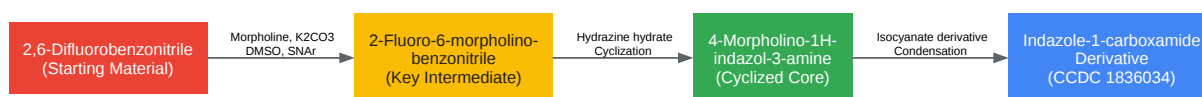
- Dimethyl Sulfoxide (DMSO): 80 mL

Step-by-Step Methodology:

- Preparation of Suspension: To a clean, dry 250 mL round-bottom flask, add 20.0 g of 2,6-difluorobenzonitrile and 40.00 g of finely powdered K_2CO_3 [1].
 - Causality: K_2CO_3 acts as an insoluble acid scavenger. It neutralizes the HF byproduct, driving the reaction forward without hydrolyzing the sensitive cyano group (which stronger bases like NaOH might do).
- Solvent Addition: Suspend the solids in 80 mL of DMSO[1].
 - Causality: DMSO is a polar aprotic solvent. It solvates the potassium cations but leaves the morpholine nucleophile "naked" and highly reactive, significantly lowering the activation energy of the S_NAr pathway.
- Nucleophile Introduction: Slowly add 13.20 g of morpholine dropwise at room temperature[1].
- Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via Thin-Layer Chromatography (TLC) using a silica gel stationary phase (Merck, Kiesel gel 60 F-254)[1].
- Workup & Isolation: Once the starting material is consumed, pour the mixture into ice water to precipitate the product. Filter the resulting solid, wash with distilled water to remove residual DMSO and salts, and dry under a vacuum.
- Validation: The expected yield is ~18.0 g (90.0%). The product should exhibit a melting point of 69–70 °C. Confirm identity via IR spectroscopy (key bands: 2226 cm^{-1} for CN) and MS (ESI) m/z 207.3 $[M+H]^+$ [1].

Synthetic Workflow Visualization

The following diagram illustrates the synthetic pathway from the difluorinated starting material to the final crystallographically characterized anticancer agent.



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Synthetic workflow of morpholino-indazole derivatives highlighting the key intermediate.

References

- Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide. ResearchGate.¹
- **2-Fluoro-6-morpholinobenzonitrile** | C₁₁H₁₁FN₂O | CID 654627. PubChem (NIH). ²

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